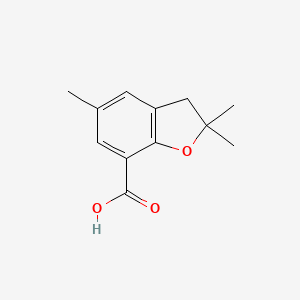

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

Description

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 35700-73-3) is a methyl-substituted dihydrobenzofuran derivative with a carboxylic acid functional group at the 7-position. This compound belongs to a class of heterocyclic building blocks widely used in pharmaceutical and materials research. Its structure features a partially saturated benzofuran core with three methyl groups at positions 2, 2, and 5, which influence its steric, electronic, and solubility properties.

Properties

IUPAC Name |

2,2,5-trimethyl-3H-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-4-8-6-12(2,3)15-10(8)9(5-7)11(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWOJXGLGRGZNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)O)OC(C2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the following steps:

One-pot etherification and dehydrative cyclization: This method involves the reaction of o-hydroxyacetophenones under basic conditions to form the benzofuran core.

Dehydrative cyclization of o-hydroxybenzyl ketones: This approach uses o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones as starting materials, which undergo cyclization to form the desired benzofuran derivative.

Transition-metal catalysis: Aryl acetylenes can be cyclized using transition-metal catalysts to produce benzofuran derivatives.

Chemical Reactions Analysis

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is not fully understood. its derivatives are known to interact with various molecular targets and pathways. For example, some benzofuran derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membrane integrity . The specific molecular targets and pathways involved depend on the structure of the derivative and the type of biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid and analogous compounds:

Key Observations:

Structural Modifications: The addition of methyl groups (e.g., 2,2,5-trimethyl vs. Functional groups like methoxy (in 26018-52-0) or chloro-amino (in the prucalopride intermediate) alter electronic properties, affecting reactivity and binding affinity .

Physicochemical Properties :

- The parent compound (35700-40-4) has a melting point of 172°C, while methylated derivatives likely exhibit lower melting points due to reduced crystallinity from steric hindrance .

- The 2,2,5-trimethyl derivative’s higher molecular weight (~206 g/mol) compared to the 2,2-dimethyl analog (192.21 g/mol) reflects incremental changes in bulkiness .

Applications: Unsubstituted or minimally substituted derivatives (e.g., 35700-40-4) serve as versatile intermediates in organic synthesis . Halogenated or amino-substituted variants (e.g., 4-amino-5-chloro) are critical for synthesizing bioactive molecules like gastrointestinal drugs .

Biological Activity

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 35700-73-3) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, particularly its role as a potent agonist for peroxisome proliferator-activated receptors (PPARs), and examines relevant case studies and research findings.

- Molecular Formula : C12H14O3

- Molar Mass : 206.24 g/mol

- Storage Conditions : Recommended storage at 2-8°C .

PPAR Agonism

Research indicates that this compound functions as a highly selective PPARα agonist. It has been shown to significantly lower cholesterol and triglyceride levels in animal models, outperforming existing treatments like fenofibrate at lower doses . The structure-activity relationship (SAR) studies highlight key structural elements that enhance its potency and selectivity for PPARα.

Table 1: Summary of Biological Activities

Study on Lipid Regulation

In a study involving Syrian hamsters and Beagle dogs, compounds structurally related to this compound demonstrated significant reductions in plasma triglycerides and cholesterol levels. The results indicated that these compounds could serve as effective therapeutic agents for dyslipidemia .

In Vitro Studies

In vitro assays have also been conducted to assess the anti-inflammatory effects of this compound. While detailed results are scarce, initial findings suggest that it may inhibit pro-inflammatory cytokines, thus presenting a potential pathway for further research into its therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects largely revolves around its interaction with PPARα. Upon binding to this receptor, the compound activates gene transcription involved in fatty acid oxidation and lipid metabolism. This action not only aids in lipid regulation but may also influence insulin sensitivity and overall metabolic health .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid in the laboratory?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenol derivatives under controlled exothermic conditions. For example, transposition and cyclization of precursors like 2-methylallyloxyphenol at elevated temperatures (~200–275°C) yield intermediates such as dihydrobenzofuran derivatives. Subsequent functionalization with reagents like isocyanate formic acid and triethylamine in ether facilitates carboxylation. Critical steps include maintaining precise temperature control during exothermic reactions and purification via reduced-pressure distillation to isolate the product .

Q. How can researchers characterize the compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the dihydrobenzofuran core and substituent positions. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>97% as per industry standards). Mass spectrometry (MS) verifies molecular weight (e.g., CHO, theoretical MW 206.24). Cross-referencing with analogs like 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid (PubChem CID: 713937) provides comparative structural insights .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer : The compound should be stored in amber glass bottles at 2–8°C to prevent photodegradation. Moisture-sensitive handling is required; anhydrous solvents like ether or dimethyl sulfoxide (DMSO) are recommended for dissolution. Stability studies under varying pH and temperature conditions should precede long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthesis protocols?

- Methodological Answer : Discrepancies often arise from variable precursor purity or reaction conditions. For instance, incomplete cyclization due to insufficient temperature control (e.g., <275°C) reduces yields. Systematic optimization using Design of Experiments (DoE) can isolate critical parameters like catalyst loading (e.g., triethylamine) or solvent polarity. Parallel validation via HPLC quantifies intermediate formation rates .

Q. What mechanistic insights exist for the biological activity of structural analogs of this compound?

- Methodological Answer : Analogous compounds like 3,5-difluoro-2-hydroxybenzoic acid exhibit enzyme inhibition via salicylic acid-like interactions. Molecular docking studies with target proteins (e.g., cyclooxygenase) can predict binding affinities. In vitro assays using cell lines (e.g., RAW 264.7 macrophages) assess anti-inflammatory potential by measuring cytokine suppression (e.g., TNF-α) .

Q. How can researchers optimize purification strategies to minimize impurities in scaled-up syntheses?

- Methodological Answer : Impurities often stem from byproducts like unreacted 7-hydroxy intermediates. Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates carboxylated products. Recrystallization in ethanol/water mixtures enhances crystallinity. Quantitative NMR or LC-MS monitors residual solvents (e.g., ether) to meet pharmacopeial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.